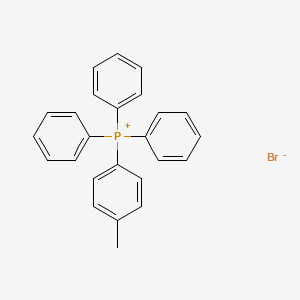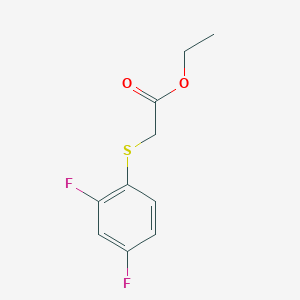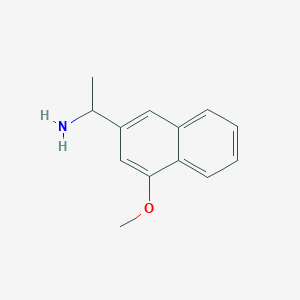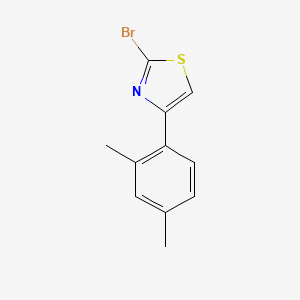
2-Bromo-4-(2,4-dimethylphenyl)thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4-(2,4-dimethylphenyl)thiazole is a heterocyclic compound that features a thiazole ring substituted with a bromo group at the 2-position and a 2,4-dimethylphenyl group at the 4-position. Thiazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(2,4-dimethylphenyl)thiazole typically involves the reaction of 2-bromoacetophenone with thiourea in the presence of a base. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazole ring. The reaction conditions often include the use of solvents such as ethanol or ethyl acetate and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production quality .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-4-(2,4-dimethylphenyl)thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The thiazole ring can undergo oxidation to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove the bromo group or to modify the thiazole ring
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed
Major Products Formed
Substitution Reactions: Products include various substituted thiazoles depending on the nucleophile used.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include dehalogenated thiazoles and modified thiazole rings
Applications De Recherche Scientifique
2-Bromo-4-(2,4-dimethylphenyl)thiazole has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Biological Research: The compound is used to investigate the biological pathways and molecular targets involved in its activity.
Industrial Applications: It is used in the synthesis of other bioactive molecules and as an intermediate in the production of pharmaceuticals
Mécanisme D'action
The mechanism of action of 2-Bromo-4-(2,4-dimethylphenyl)thiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can interact with the active sites of enzymes, inhibiting their activity. Additionally, the compound can bind to receptors, modulating their signaling pathways. These interactions lead to the observed biological effects, such as antimicrobial and anticancer activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-4-phenylthiazole
- 2-Bromo-4-(4-methylphenyl)thiazole
- 2-Bromo-4-(2,5-dimethylphenyl)thiazole
Uniqueness
2-Bromo-4-(2,4-dimethylphenyl)thiazole is unique due to the presence of the 2,4-dimethylphenyl group, which can influence its biological activity and chemical reactivity. The specific substitution pattern on the phenyl ring can affect the compound’s interaction with molecular targets and its overall pharmacological profile .
Propriétés
Formule moléculaire |
C11H10BrNS |
|---|---|
Poids moléculaire |
268.17 g/mol |
Nom IUPAC |
2-bromo-4-(2,4-dimethylphenyl)-1,3-thiazole |
InChI |
InChI=1S/C11H10BrNS/c1-7-3-4-9(8(2)5-7)10-6-14-11(12)13-10/h3-6H,1-2H3 |
Clé InChI |
MBQYMNFKYWDJPW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C2=CSC(=N2)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(4-carboxyphenyl)-3-hydroxyphenyl]benzoic acid](/img/structure/B13148475.png)
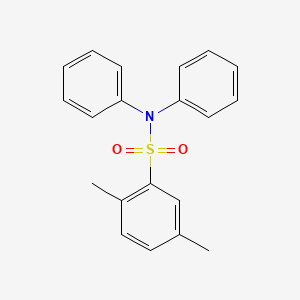
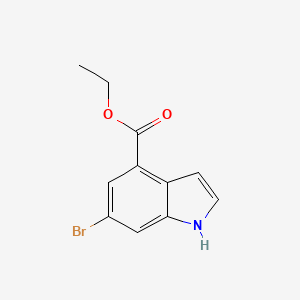
phosphanium chloride](/img/structure/B13148488.png)
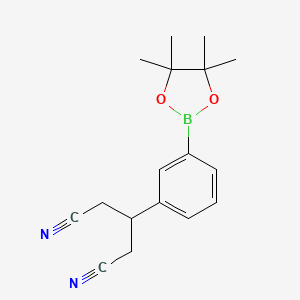
![9-Benzyl-3-hydrazinyl-9-azabicyclo[3.3.1]nonane](/img/structure/B13148505.png)
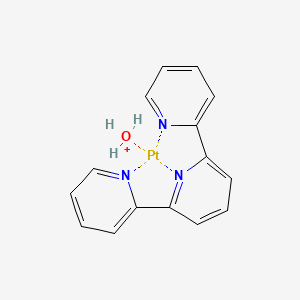


![Benzoicacid,4-[(1Z)-2-bromoethenyl]-,methylester](/img/structure/B13148521.png)

